

In-Depth Technical Guide: Apoptosis Induction by Antitumor Agent-156 (Compound 20)

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Compound of Interest		
Compound Name:	Antitumor agent-156	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-156, also known as Compound 20 or Lixumistat (IM156), is a novel investigational small molecule biguanide that has demonstrated significant antitumor activity. A primary mechanism of its anticancer effect is the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with Antitumor agent-156-induced apoptosis. The information is curated for researchers, scientists, and professionals in drug development to facilitate further investigation and potential clinical application.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

Antitumor agent-156 functions as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in many cancer cells.[1] By targeting OXPHOS, Antitumor agent-156 effectively cuts off the energy supply required for rapid tumor growth and proliferation, particularly in cancers that are highly dependent on this metabolic pathway.[2] This disruption of cellular energy metabolism is a critical upstream event that triggers a cascade of downstream signaling events culminating in programmed cell death, or apoptosis.



Quantitative Data on Antitumor Activity

While specific IC50 values for a broad range of cancer cell lines are not readily available in a consolidated public format, preclinical studies have demonstrated the robust in vitro and in vivo efficacy of **Antitumor agent-156** in various cancer types. These include pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[2] The agent has shown particular promise in treating drug-resistant tumors whose growth is driven by OXPHOS activity.[2]

Table 1: Summary of Antitumor Activity of **Antitumor Agent-156** (Lixumistat/IM156)

Cancer Type	Activity Noted	Reference
Pancreatic Ductal Adenocarcinoma (PDAC)	Suppression of tumor growth and enhancement of chemotherapy efficacy.	[1]
Glioblastoma Multiforme (GBM)	Demonstrated robust in vitro and in vivo efficacy.	[2]
Gastric Cancer	Demonstrated robust in vitro and in vivo efficacy.	[2]
Lymphoma	Demonstrated robust in vitro and in vivo efficacy.	[2]
Lung Cancer	Demonstrated robust in vitro and in vivo efficacy.	[2]

Note: This table represents a summary of reported activities. Specific quantitative data such as IC50 values and percentage of apoptosis are often study-specific and can be found in the cited literature.

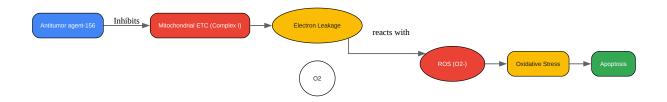
Key Signaling Pathways in Apoptosis Induction

The inhibition of OXPHOS by **Antitumor agent-156** initiates a multi-faceted signaling cascade that converges on the activation of the apoptotic machinery. The primary pathways implicated include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of the Bcl-2 family of proteins.



Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

Inhibition of the electron transport chain at Complex I leads to an accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the generation of superoxide anions and other reactive oxygen species (ROS). This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. Mitochondrial membrane potential is also attenuated. This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.



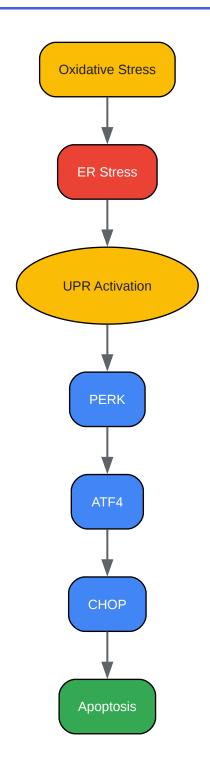
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Caption: ROS Generation Pathway.

Endoplasmic Reticulum (ER) Stress

The accumulation of ROS and disruption of cellular energy homeostasis can lead to the misfolding of proteins within the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[4] Prolonged or severe ER stress is a potent inducer of apoptosis. Key signaling molecules in the ER stress pathway, such as PERK, ATF4, and CHOP, can be activated, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.





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Caption: ER Stress-Mediated Apoptosis.

Modulation of Bcl-2 Family Proteins and Caspase Activation

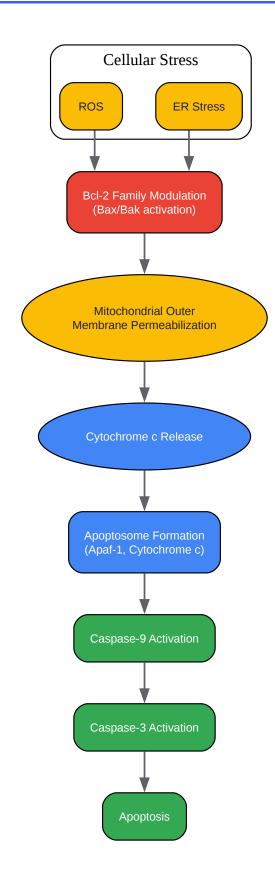


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The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Cellular stress induced by **Antitumor agent-156** can lead to an imbalance in the expression of these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5][6]





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Caption: Intrinsic Apoptosis Pathway.



Experimental Protocols

The following are generalized protocols for key experiments used to investigate apoptosis induction. These should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat cells with various concentrations of **Antitumor agent-156** for 24, 48, or 72 hours. Include a vehicle-treated control.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] [8]

- Cell Treatment: Treat cells with Antitumor agent-156 at the desired concentrations and time points.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

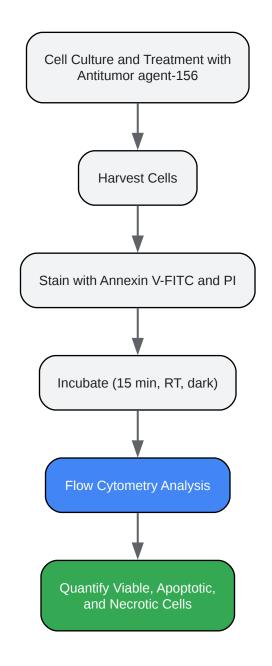






- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.





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Caption: Apoptosis Detection Workflow.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.

 Protein Extraction: Treat cells with Antitumor agent-156, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Antitumor agent-156 (Compound 20/Lixumistat) represents a promising therapeutic agent that induces apoptosis in cancer cells primarily through the inhibition of mitochondrial OXPHOS. This leads to increased ROS production, ER stress, and a shift in the balance of Bcl-2 family proteins, ultimately activating the caspase cascade. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced mechanisms of this compound and to explore its full therapeutic potential in oncology. Further studies are warranted to establish detailed quantitative data across a wider range of cancer models and to refine its clinical application.

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